molecular formula C10H13FN2 B2489262 N-(2-fluorocyclopentyl)pyridin-2-amine CAS No. 2202341-98-6

N-(2-fluorocyclopentyl)pyridin-2-amine

Cat. No.: B2489262
CAS No.: 2202341-98-6
M. Wt: 180.226
InChI Key: MEEGZJLHSWLULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorocyclopentyl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.226. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Research into N-(2-fluorocyclopentyl)pyridin-2-amine and related compounds has focused on the exploration of synthetic pathways and chemical transformations. Studies have outlined various methods for the synthesis and functionalization of pyridine derivatives, which are crucial for developing pharmaceuticals and materials with improved properties. For instance, a study demonstrated a general and facile one-pot amination procedure for the synthesis of 2-aminopyridines from corresponding pyridine-N-oxides, presenting a mild alternative to traditional synthesis methods (Londregan, Jennings, & Wei, 2010). This process enables the efficient transformation of pyridines into aminopyridines, facilitating the production of compounds with potential therapeutic applications.

Photocatalytic Degradation Studies

Another area of research has examined the photocatalytic degradation of organic compounds containing nitrogen atoms, including pyridines. This work has implications for environmental remediation, highlighting how photocatalysis can break down pollutants to form less harmful products (Low, McEvoy, & Matthews, 1991). Understanding the degradation pathways of nitrogen-containing compounds can lead to more effective strategies for pollution control and environmental protection.

Metal-Organic Frameworks and Sensory Materials

Further research has delved into the development of sensory materials through modifications of metal-organic frameworks (MOFs) using N-amination. These modified MOFs exhibit chromic and fluorescence-responsive behaviors to specific gases or vapors, underscoring their potential in sensing applications. The introduction of N-aminobipyridinium groups into Zr(IV) MOFs, for example, results in materials that can detect ammonia, amines, and formaldehyde through color changes or fluorescence shifts (Xiao-Yan Liu et al., 2021). Such advancements underscore the versatility of this compound and related compounds in the creation of novel materials for environmental monitoring and chemical sensing.

Mechanism of Action

While the specific mechanism of action for “N-(2-fluorocyclopentyl)pyridin-2-amine” is not available, aminopyridines in general have been studied for their biological activities. For example, some 2-aminopyrimidines have shown potent anti-inflammatory effects .

Safety and Hazards

While specific safety data for “N-(2-fluorocyclopentyl)pyridin-2-amine” is not available, safety data for related compounds such as pyridine and aminomethylpyridine indicate that these compounds are considered hazardous .

Future Directions

The synthesis and study of aminopyridines have potential applications in various fields including biology, natural compounds, dyes, and fluorescent materials . Future research may focus on the development of new synthetic methods and the exploration of their biological activities .

Properties

IUPAC Name

N-(2-fluorocyclopentyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-4-3-5-9(8)13-10-6-1-2-7-12-10/h1-2,6-9H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEGZJLHSWLULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.